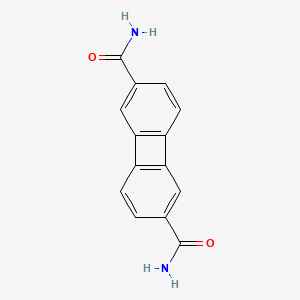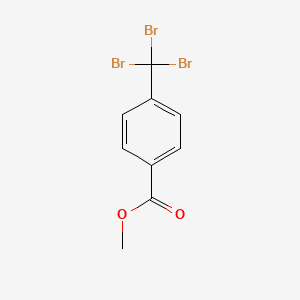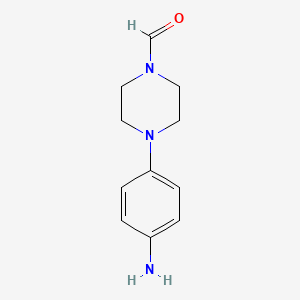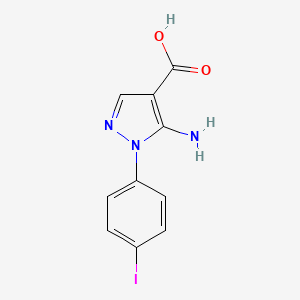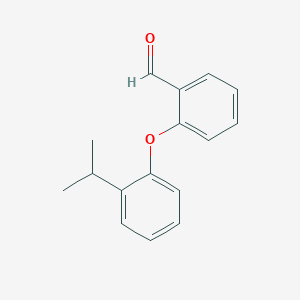
2-(2-Isopropylphenoxy)benzaldehyde
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of substituted benzaldehydes, such as “2-(2-Isopropylphenoxy)benzaldehyde”, can be achieved via a two-step, one-pot reduction/cross-coupling procedure . This method employs a stable aluminum hemiaminal as a tetrahedral intermediate, protecting a latent aldehyde, making it suitable for subsequent cross-coupling with strong nucleophilic organometallic reagents .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of a carbonyl group (C=O) and an isopropylphenoxy group attached to the benzene ring . The carbonyl group is highly polar due to the electronegativity difference between the carbon and oxygen atoms .Chemical Reactions Analysis
The chemical reactions involving benzaldehydes, such as “this compound”, are characterized by their high reactivity with a range of reagents . For instance, the conversion of benzaldehyde to benzoin using a catalyst like thiamin is a classic reaction known as a benzoin condensation .Physical And Chemical Properties Analysis
The physical and chemical properties of benzaldehydes, such as “this compound”, are influenced by the presence of the carbonyl group . The carbonyl group makes the compound polar, affecting its boiling point and solubility .Applications De Recherche Scientifique
Enzymatic Treatment of Organic Pollutants
2-(2-Isopropylphenoxy)benzaldehyde may find potential application in the enzymatic treatment of organic pollutants. Enzymatic approaches have gained interest in remediation and degradation of various organic pollutants in wastewater. Certain redox mediators enhance the efficiency of degradation of recalcitrant compounds by enzymes such as laccases and peroxidases. While this compound is not directly mentioned, its structural resemblance to aromatic compounds suggests potential utility in similar contexts (Husain & Husain, 2007).
Microwave-Assisted Synthesis of Benzoxazoles
Benzoxazoles, structurally related to this compound, exhibit significant pharmacological properties. The microwave-assisted synthesis of benzoxazoles has proven to be a quick and diverse approach in modern chemistry. The properties of benzoxazoles in material science and pharmaceutical chemistry suggest that this compound could be a precursor or intermediate in similar synthesis processes (Özil & Menteşe, 2020).
Bioethanol-Gasoline Blends and Emission Profiles
Benzaldehyde derivatives, including compounds similar to this compound, are noted in the context of bioethanol–gasoline blends. These blends are studied for their emission profiles, including the release of benzaldehyde, acetaldehyde, and other volatile organic compounds (VOCs). Understanding the emission and degradation properties of such compounds is crucial for environmental safety and compliance with emission control guidelines (Manzetti & Andersen, 2015).
Antioxidant Capacity Reaction Pathways
The ABTS radical cation-based assays, used for assessing antioxidant capacity, involve reactions with various phenolic antioxidants. Given the structural characteristics of this compound, it might interact in similar antioxidant capacity assays or contribute to the antioxidant properties of a system, particularly in the presence of other phenolic compounds (Ilyasov et al., 2020).
Mécanisme D'action
Benzaldehyde, a related compound, binds chemically to cellular macromolecules, particularly to free amino groups of proteins (e.g., in cell membranes), forming Schiff’s bases . This mechanism might be similar for “2-(2-Isopropylphenoxy)benzaldehyde”, but specific studies would be needed to confirm this.
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-(2-propan-2-ylphenoxy)benzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O2/c1-12(2)14-8-4-6-10-16(14)18-15-9-5-3-7-13(15)11-17/h3-12H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASUOGXVNYYLMCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1OC2=CC=CC=C2C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




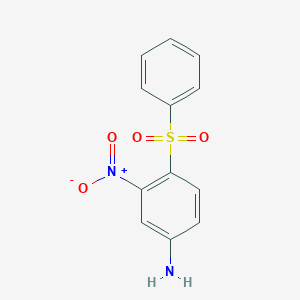
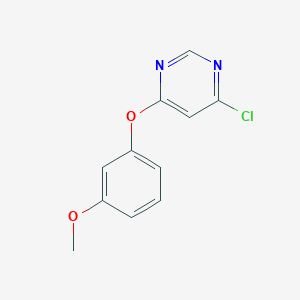
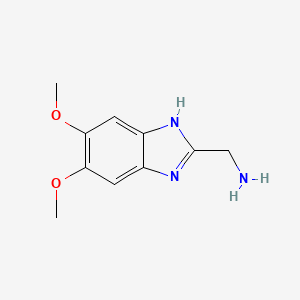
![6-Methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxylic acid](/img/structure/B3039330.png)
![6-(Carboxymethyl)-3-isopropyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B3039331.png)
![6-(Carboxymethyl)-3-propyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B3039332.png)



